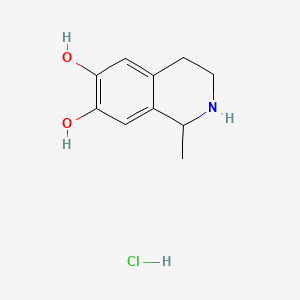

(+/-)-Salsolinol hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVCGYSRZYNJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990913 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70681-20-8, 79923-51-6 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALSOLINOL HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C0F27WEAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Neurochemistry and Neuropharmacology

Salsolinol (B1200041) is an endogenous compound found in the mammalian brain and is formed from the condensation of dopamine (B1211576) with acetaldehyde (B116499) or pyruvic acid. psu.edufrontiersin.org Its presence has been confirmed in various brain regions rich in dopamine, such as the basal ganglia, substantia nigra, and frontal cortex. psu.edu This colocalization with dopaminergic systems suggests a potential role for salsolinol in modulating catecholaminergic transmission. psu.edu

The neuropharmacological interest in salsolinol stems from its structural similarity to other neuroactive compounds and its interactions with key neuronal systems. nih.govresearchgate.net Research has explored its effects on the mesolimbic dopaminergic system, which is crucial for reward and reinforcement behaviors. nih.govfrontiersin.org Studies have shown that salsolinol can increase the excitability of dopamine neurons in the ventral tegmental area (VTA) and promote dopamine release in the nucleus accumbens. nih.govfrontiersin.org These actions are thought to be mediated through multiple mechanisms, including the activation of μ-opioid receptors and dopamine D1 receptors. nih.govfrontiersin.org

Furthermore, salsolinol's potential role as a neurotoxin has been a major focus of research, particularly in relation to Parkinson's disease. researchgate.netnih.gov Due to its structural resemblance to the known parkinsonian-inducing agent MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), salsolinol has been investigated for its ability to induce dopaminergic neuron damage. researchgate.netnih.gov Some studies suggest that salsolinol can trigger oxidative stress and apoptosis in dopaminergic cells, contributing to the neurodegenerative process observed in Parkinson's disease. psu.edunih.govimrpress.com However, other research has indicated potential neuroprotective effects under certain conditions, highlighting the complex and sometimes contradictory nature of its biological activity. nih.govd-nb.info

Historical Perspectives on Salsolinol Research

The scientific inquiry into salsolinol (B1200041) began in the early 1970s. In 1973, Sandler and his colleagues first detected salsolinol in the urine of Parkinson's disease patients receiving L-DOPA treatment. nih.govpsu.edu Shortly after, in 1975, Collins and Bigdeli demonstrated the formation of salsolinol in the brains of rats during ethanol (B145695) intoxication, establishing a link between alcohol metabolism and this compound. psu.edu

Early research largely focused on the hypothesis that salsolinol, as a condensation product of dopamine (B1211576) and acetaldehyde (B116499) (the primary metabolite of ethanol), could be involved in the addictive properties of alcohol. frontiersin.org This line of investigation was supported by findings that salsolinol could be self-administered by rats and could induce a conditioned place preference, behaviors associated with rewarding substances. nih.govfrontiersin.org

The focus of salsolinol research expanded significantly with the discovery of its structural similarity to MPTP. nih.gov This led to a wave of studies investigating its potential as an endogenous neurotoxin contributing to the pathogenesis of Parkinson's disease. researchgate.netnih.gov Research in this area has explored the mechanisms of salsolinol-induced neurotoxicity, including the induction of apoptosis and oxidative stress in dopaminergic neurons. psu.eduimrpress.com

More recent research has delved into the complexities of salsolinol's actions, including the differential effects of its enantiomers and its potential for both neurotoxic and neuroprotective activities. nih.govd-nb.info The development of animal models of Parkinson's disease using salsolinol has provided valuable tools for studying the disease's pathogenesis. researchgate.netimrpress.com

Enantiomeric Considerations in Salsolinol Research

Pathways of Salsolinol Synthesis

Salsolinol is synthesized endogenously through several distinct pathways. The primary routes involve the condensation of dopamine with either acetaldehyde or pyruvic acid. psu.edu These pathways can be further categorized into non-enzymatic and enzymatic reactions, which differ in their stereoselectivity.

A fundamental pathway for salsolinol formation is the non-enzymatic Pictet-Spengler reaction. wikipedia.orgnih.gov This chemical process involves the condensation of dopamine with acetaldehyde. researchgate.net The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to yield the tetrahydroisoquinoline structure of salsolinol. researchgate.net A key characteristic of this non-enzymatic pathway is its lack of stereospecificity, resulting in the production of a racemic mixture containing both the (R)- and (S)-enantiomers of salsolinol. nih.govresearchgate.net

The Pictet-Spengler reaction is a well-established method for synthesizing tetrahydroisoquinolines and related alkaloids. mdpi.comscispace.com The reaction is typically acid-catalyzed and involves the electrophilic attack of a carbonyl compound (in this case, acetaldehyde) on an electron-rich aromatic ring (the catechol ring of dopamine). scispace.com The subsequent intramolecular cyclization is a key step in forming the characteristic heterocyclic ring system. nih.gov

In contrast to the non-specific nature of the Pictet-Spengler condensation, an enzymatic pathway provides a stereoselective route to salsolinol synthesis. wikipedia.org This process is mediated by a specific enzyme known as salsolinol synthase. wikipedia.orgpsu.edu

The existence of a dedicated enzyme for salsolinol synthesis has been a topic of considerable research. nih.gov Studies have successfully purified and characterized salsolinol synthase from rat brain. acs.orgnih.govbit.edu.cn Through a systematic procedure involving acid precipitation, ultrafiltration, and chromatography, the enzyme was isolated. acs.orgnih.govbit.edu.cn

Subsequent analysis using MALDI-TOF mass spectrometry determined the molecular weight of salsolinol synthase to be 8622.29 Da, comprising 77 amino acids. acs.orgnih.govbit.edu.cn Homology analysis revealed that the enzyme is a novel ubiquitin-like protein, differing by four amino acids from known proteins. acs.orgnih.govresearchgate.net Overexpression of this protein in eukaryotic cells led to a significant increase in salsolinol production, confirming its catalytic function. acs.orgnih.govbit.edu.cnacs.org This work provided the first systematic purification and sequencing of salsolinol synthase. nih.govacs.org

Table 1: Properties of Purified Salsolinol Synthase from Rat Brain

| Property | Finding | Source |

| Source | Rat Brain | acs.orgnih.govbit.edu.cn |

| Molecular Weight | 8622.29 Da | acs.orgnih.govbit.edu.cn |

| Amino Acid Count | 77 | acs.orgnih.govbit.edu.cn |

| Protein Family | Ubiquitin-like protein | acs.orgnih.govresearchgate.net |

| Catalytic Function | Confirmed by overexpression in eukaryotic cells | acs.orgnih.govbit.edu.cnacs.org |

This table summarizes the key characteristics of salsolinol synthase as identified through purification and sequencing studies.

A crucial aspect of the enzymatic pathway is its stereoselectivity. Salsolinol synthase specifically catalyzes the formation of the (R)-enantiomer of salsolinol from dopamine and acetaldehyde. wikipedia.orgresearchgate.netuj.edu.pl This is in stark contrast to the non-enzymatic Pictet-Spengler reaction which produces a racemic mixture. researchgate.net The predominance of (R)-salsolinol in certain brain regions has lent support to the significance of this enzymatic pathway in endogenous salsolinol production. psu.edu While the existence of (R)-salsolinol synthase has been proposed for some time, its definitive isolation and characterization have solidified its role in the stereoselective synthesis of this neuroactive compound. nih.govuj.edu.pl

An alternative biosynthetic route for salsolinol involves the condensation of dopamine with pyruvic acid. psu.edu This pathway proceeds through an intermediate metabolite, salsolinol-1-carboxylic acid. psu.edu It has been proposed that this intermediate can then be converted to salsolinol. psu.edu

The presence of 1,2-dehydrosalsolinol (B1211183), a related compound, in the urine of healthy individuals suggests that the biosynthesis of salsolinol can occur via the condensation of dopamine with pyruvic acid. nih.gov This pathway may involve the subsequent reduction of the C=N bond in 1,2-dehydrosalsolinol to form salsolinol. nih.gov This suggests that the conversion of dopamine and pyruvic acid to salsolinol may not be a direct, one-step process. acs.org

Enzymatic Synthesis via Salsolinol Synthase

Contributions from External Factors and Microbiota

Emerging research highlights the role of the gut microbiota in the production of salsolinol. nih.govnih.gov Studies have demonstrated that common gut bacteria, such as Escherichia coli, are capable of producing significant quantities of salsolinol when provided with dopamine. nih.govnih.gov This production can be further enhanced in the presence of alcohol, which can be metabolized to acetaldehyde, a direct precursor for salsolinol synthesis via the Pictet-Spengler reaction. frontiersin.org

This discovery suggests that the gut may serve as a significant source of salsolinol in the body. nih.govnih.gov The ability of gut microbiota to synthesize this neuroactive compound introduces a new dimension to understanding the gut-brain axis and its potential influence on host neurochemistry. nih.govresearchgate.net The production of salsolinol by gut bacteria presents a potential mechanism by which the microbiota could impact host health and disease. nih.gov

Gut Microbiota-Mediated Salsolinol Production

Recent research has highlighted the significant role of gut microbiota in the production of salsolinol. nih.gov Specific gut-associated bacteria, such as Escherichia coli and other members of the Enterobacteriaceae family, have been shown to synthesize salsolinol under anaerobic conditions. researchgate.net This biosynthetic process utilizes dopamine and acetaldehyde derived from microbial metabolism.

One study demonstrated that E. coli cultured in a simulated gut medium (sSIM) supplemented with dopamine could produce significant amounts of salsolinol. nih.gov This finding suggests that the gut may be a primary site for salsolinol generation within the body, potentially influencing host health through the gut-brain axis. nih.govresearchgate.net The discovery of microbial salsolinol production provides a new perspective on the origins of this neuroactive compound in the body. nih.govfrontiersin.org

| Microorganism | Condition | Substrate | Product | Reference |

| Escherichia coli | Anaerobic, 37°C, Simulated Gut Medium (sSIM) | Dopamine | Salsolinol |

Modulation of Salsolinol Production by Alcohol

Alcohol consumption can significantly influence the endogenous levels of salsolinol. koreamed.org The metabolism of ethanol produces acetaldehyde, a direct precursor for salsolinol synthesis. koreamed.orgnih.gov This increase in acetaldehyde availability can promote the non-enzymatic condensation reaction with dopamine to form salsolinol. uj.edu.pl

Studies have shown that ethanol supplementation enhances salsolinol production by gut microbiota. mdpi.com In cultures of E. coli in a simulated gut medium, the addition of ethanol led to a significant increase in salsolinol yields, likely due to the elevated levels of acetaldehyde produced by bacterial alcohol dehydrogenase activity. d-nb.info However, the direct correlation between alcohol consumption and systemic salsolinol levels in humans has been a subject of debate, with some studies showing inconsistent results. psu.edunih.gov While some reports indicate increased salsolinol levels in various rat brain regions after ethanol treatment, others have found no significant effect. nih.gov

Salsolinol Metabolism and Derivative Formation

Once formed, salsolinol can be metabolized into several derivatives, primarily through N-methylation and other modifications, leading to the formation of a family of tetrahydroisoquinoline compounds. uj.edu.plnih.gov

N-Methylation to N-Methylsalsolinol

A key metabolic pathway for salsolinol is its conversion to N-methylsalsolinol. psu.eduimrpress.com This reaction is catalyzed by N-methyltransferase enzymes. nih.govuj.edu.pl In vitro studies using human brain homogenates have demonstrated this N-methylation process. nih.govuj.edu.pl Research has also confirmed the in vivo N-methylation of (R)-salsolinol in the rat brain. researchgate.net

The N-methylation process can be stereoselective. N-methyltransferase specifically catalyzes the N-methylation of the (R)-enantiomer of salsolinol to form N-methyl-(R)-salsolinol, while the (S)-enantiomer is not a substrate for this enzyme. uj.edu.pl Overexpression of salsolinol synthase in PC12 cells has been shown to increase the levels of both salsolinol and its subsequent metabolite, N-methylsalsolinol. imrpress.com N-methyl-(R)-salsolinol is considered a potent neurotoxin among the isoquinoline (B145761) derivatives. hmdb.ca

| Enzyme | Substrate | Product | Notes | Reference |

| N-methyltransferase | (R)-Salsolinol | N-methyl-(R)-salsolinol | Reaction is stereoselective; (S)-Salsolinol is not a substrate. | uj.edu.pl |

| (R)salsolinol N-methyltransferase | (R)-Salsolinol | N-methyl-(R)-salsolinol | Synthesizes the neurotoxin N-methyl-(R)-salsolinol. | hmdb.ca |

Formation of Other Tetrahydroisoquinoline Derivatives

Beyond N-methylation, salsolinol serves as a precursor for other tetrahydroisoquinoline derivatives. uj.edu.pl

Oxidation: N-methyl-(R)-salsolinol can be further oxidized to form 1,2-dimethyl-6,7-dihydroxyisoquinolinium ions (DMDHIQ+). uj.edu.plpsu.edu This oxidation can occur non-enzymatically through autoxidation or be catalyzed by an oxidase enzyme. nih.govuj.edu.pl

O-Methylation: Salsolinol is also a substrate for the enzyme catechol-O-methyltransferase (COMT). wikipedia.orguj.edu.pl This enzyme catalyzes the O-methylation of salsolinol to produce its 6-methoxy and 7-methoxy versions. wikipedia.orguj.edu.pl In vivo, salsolinol is primarily O-methylated at the 7-position to form salsoline (B3022551) (l-methyl-7-methoxy-6-hydroxy-l,2,3,4-tetrahydroisoquinoline). uj.edu.pl

Carboxylic Acid Derivatives: Salsolinol can also be derived from salsolinol-1-carboxylic acid, which is formed from the reaction of dopamine and pyruvic acid. wikipedia.orgnih.govkoreascience.kr Salsolinol-1-carboxylic acid can then be converted to salsolinol. psu.edukoreascience.kr

The family of tetrahydroisoquinolines includes both catechol and non-catechol structures, with salsolinol being a primary example of the former. nih.gov

Salsolinol as a Neuromodulator in Catecholaminergic Systems

(+/-)-Salsolinol hydrochloride, a derivative of dopamine, is considered a significant modulator of catecholaminergic systems in the brain. psu.edunih.gov Its presence has been identified in various catecholamine-synthesizing neurons, suggesting a potential role in regulating processes governed by these neurotransmitters. psu.edunih.govresearchgate.net Research indicates that salsolinol may function as a neuromodulator within the tuberoinfundibular and nigrostriatal dopaminergic systems. psu.edu The administration of exogenous salsolinol has been shown to influence catecholaminergic regulatory processes, highlighting its potential importance in both normal physiological functions and in conditions characterized by dysfunction of these neuronal pathways. psu.edunih.gov The concept of a "salsolinolergic" system has been proposed, where salsolinol acts as a key signaling molecule within neurons that primarily use dopamine as a neurotransmitter. psu.edunih.govresearchgate.net

Salsolinol demonstrates significant interactions with the dopaminergic system, a key player in reward, motivation, and motor control. frontiersin.orgnih.govnih.gov Evidence from in vivo studies links salsolinol to the mesolimbic dopaminergic pathway. frontiersin.orgnih.govnih.gov For instance, salsolinol is self-administered into the posterior ventral tegmental area (pVTA) in animal models, and its administration in this region leads to a conditioned place preference and an increase in dopamine release in the nucleus accumbens. frontiersin.orgnih.govnih.gov These findings underscore the compound's influence on dopamine-mediated behaviors.

Electrophysiological studies have revealed that salsolinol directly impacts the activity of dopamine neurons. Specifically, in acute brain slices from rats, salsolinol has been shown to increase the excitability and accelerate the firing rate of dopamine neurons located in the posterior ventral tegmental area (pVTA). frontiersin.orgnih.govnih.gov This excitatory effect is dose-dependent, with a peak effect observed at a concentration of 0.1 μM. nih.govplos.org The mechanism behind this increased excitability involves the depolarization of the dopamine neurons' membrane potential. nih.gov The effect on firing rate is biphasic; as concentrations increase from 0.01 to 0.1 μM, the firing rate increases, but at higher concentrations, this enhancement diminishes. nih.govnih.gov

| Salsolinol Concentration | Effect on Dopamine Neuron Firing Rate | Reference |

| 0.003 µM | -3.1 ± 6.8% (not significant) | nih.gov |

| 0.01 µM | +23.4 ± 6.6% | nih.gov |

| 0.1 µM | +89.6 ± 10.6% | nih.gov |

| 1 µM | +25.3 ± 7.5% | nih.gov |

Salsolinol has been demonstrated to modulate the release and turnover of dopamine in key brain regions. Microinjection of salsolinol into the posterior ventral tegmental area (pVTA) results in a significant increase in dopamine levels in the nucleus accumbens shell, a critical area for reward processing. frontiersin.orgnih.gov Specifically, this administration led to a 41% increase in dopamine levels in the ipsilateral accumbens shell. frontiersin.org Further studies have confirmed that salsolinol stimulates dopamine release in the pVTA in a dose-dependent manner, exhibiting an inverted U-shaped curve. frontiersin.org A peak dopamine efflux, reaching 300% of the baseline, was observed at a concentration of 0.3 μM, with higher concentrations leading to a reduced response. frontiersin.org Salsolinol may also influence dopamine turnover by inhibiting enzymes involved in catecholamine metabolism. researchgate.net However, the relationship between dopamine turnover, as indicated by the ratio of homovanillic acid (HVA) to dopamine, and salsolinol levels in the human brain has not shown a direct correlation. uj.edu.pl

| Salsolinol Administration Site | Effect on Dopamine | Brain Region of Measurement | Reference |

| Posterior Ventral Tegmental Area (pVTA) | 41% increase in dopamine levels | Ipsilateral Nucleus Accumbens Shell | frontiersin.org |

| Posterior Ventral Tegmental Area (pVTA) | Dose-dependent stimulation of dopamine release (peak at 0.3 µM, 300% of baseline) | Posterior Ventral Tegmental Area (pVTA) | frontiersin.org |

Salsolinol's effects on dopaminergic neurotransmission are mediated, in part, through its interaction with dopamine receptor subtypes. frontiersin.orgnih.gov The two main families of dopamine receptors are D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.govmetu.edu.tr Salsolinol's action involves the activation of D1 receptors, likely located on glutamatergic terminals. frontiersin.orgnih.gov This activation enhances presynaptic glutamatergic transmission onto dopamine neurons, contributing to their increased excitability. frontiersin.orgnih.gov The D1 receptor antagonist, SKF83566, has been shown to suppress salsolinol's effects on both evoked excitatory postsynaptic currents (EPSCs) and the firing rate of dopamine neurons, confirming the role of D1 receptors in these processes. frontiersin.orgnih.govplos.org It is hypothesized that salsolinol may increase the local release of dopamine, which then retrogradely activates these presynaptic D1 receptors, leading to a further increase in glutamate (B1630785) release and neuronal excitation. frontiersin.orgnih.govplos.org In silico analyses also suggest that salsolinol enantiomers have the ability to interact with D2 receptors. acs.org Specifically, (S)-salsolinol is proposed to act as an agonist of D2-like receptors, which could lead to an inhibition of dopamine synthesis and release upon prolonged exposure. acs.org Salsolinol has also been reported to be a potential agonist of D3 receptors. wikipedia.org

| Receptor Subtype | Interaction with Salsolinol | Functional Outcome | Reference |

| D1 Receptor | Activation (likely presynaptic) | Enhancement of glutamatergic transmission, increased dopamine neuron excitability and firing | frontiersin.orgnih.govplos.org |

| D2 Receptor | Predicted interaction (in silico), potential agonist activity ((S)-salsolinol) | Potential inhibition of dopamine synthesis and release | acs.org |

| D3 Receptor | Potential agonist activity | Not fully elucidated | wikipedia.org |

Salsolinol's influence extends to the opioidergic system, which is intricately linked with the dopaminergic reward pathways. psu.eduresearchgate.netuj.edu.pl In vitro and in vivo studies suggest that many of the effects of salsolinol on neuronal excitability are mediated through opioid neurotransmission. uj.edu.pl The rewarding effects of salsolinol may involve an interaction with mu-opioid receptors, and it has been suggested that salsolinol could contribute to opioid deficiency in certain conditions. psu.edu

A key mechanism of salsolinol's action is its ability to activate μ-opioid receptors (MORs). frontiersin.orgnih.govnih.gov Salsolinol acts as an agonist at these receptors, stimulating the classical G protein-adenylate cyclase pathway. nih.govresearchgate.net This activation has been demonstrated in cell-based assays, where salsolinol produced a dose-dependent response that was blocked by the μ-opioid antagonist naltrexone (B1662487). nih.gov The half-maximal effective concentration (EC50) for racemic (R/S)-salsolinol was determined to be 2 x 10⁻⁵ M. nih.govfrontiersin.org Further studies on the purified stereoisomers revealed that (S)-salsolinol is a more potent agonist than the (R)-enantiomer, with EC50 values of 9 x 10⁻⁶ M and 6 x 10⁻⁴ M, respectively. nih.gov

The activation of MORs by salsolinol has significant downstream effects on dopaminergic neurons. In the ventral tegmental area (VTA), MORs are primarily located on GABAergic interneurons that provide inhibitory input to dopamine neurons. nih.gov By activating these presynaptic MORs, salsolinol inhibits the activity of GABAergic neurons, thereby reducing the inhibitory GABAergic transmission onto dopamine neurons. frontiersin.orgnih.govnih.gov This "disinhibition" leads to an increase in the excitability and firing rate of the dopamine neurons. frontiersin.orgnih.govnih.gov This indirect mechanism of excitation is supported by findings that the effects of salsolinol on dopamine neuron firing are blocked by both the MOR antagonist naltrexone and the GABA-A receptor antagonist gabazine (B1674388). nih.govnih.gov

| Compound | EC50 for μ-Opioid Receptor Activation | Reference |

| (R/S)-Salsolinol | 2 x 10⁻⁵ M | nih.govfrontiersin.org |

| (R)-Salsolinol | 6 x 10⁻⁴ M | nih.gov |

| (S)-Salsolinol | 9 x 10⁻⁶ M | nih.gov |

| Morphine | 4 x 10⁻⁹ M | frontiersin.org |

Opioidergic System Modulation

Disinhibition of Dopamine Neurons via GABAergic Inputs

Salsolinol indirectly excites dopamine (DA) neurons in the posterior ventral tegmental area (pVTA) by modulating inhibitory GABAergic inputs. nih.govresearchwithrutgers.comresearchgate.netpsu.edu This disinhibition is a key mechanism contributing to the stimulating effects of salsolinol on the dopaminergic system. nih.govplos.org

Electrophysiological studies have demonstrated that salsolinol reduces the frequency of spontaneous GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) in dopamine neurons without altering their amplitude. researchwithrutgers.comresearchgate.netpsu.edu This suggests a presynaptic site of action. The effect is dose-dependent, with salsolinol at concentrations of 0.01–1 μM reversibly increasing the firing rate of these neurons. researchwithrutgers.comresearchgate.netpsu.edu

The mechanism of this disinhibition involves the activation of μ-opioid receptors (MORs). nih.govresearchwithrutgers.comfrontiersin.org Salsolinol is believed to bind to MORs located on GABAergic neurons or their terminals. nih.govfrontiersin.org This activation leads to the inhibition of GABA release onto dopamine neurons, thereby disinhibiting them and increasing their firing rate. nih.govresearchwithrutgers.compsu.edufrontiersin.org This is supported by findings that the excitatory effects of salsolinol on dopamine neurons are blocked by naltrexone, a MOR antagonist, and by gabazine, a GABA-A receptor antagonist. researchwithrutgers.comresearchgate.netpsu.edu

The VTA is rich in MORs, which are primarily found on non-dopaminergic, likely GABAergic, neurons. psu.edufrontiersin.org The action of salsolinol mirrors that of opioids like morphine, which also disinhibit dopamine neurons by activating MORs on GABAergic interneurons. psu.edufrontiersin.org

Table 1: Effects of Salsolinol on GABAergic Transmission and Dopamine Neuron Activity

| Parameter | Effect of Salsolinol | Pharmacological Blockade | References |

|---|---|---|---|

| Dopamine Neuron Firing Rate | Increased (dose-dependently) | Blocked by naltrexone (MOR antagonist) and gabazine (GABA-A antagonist) | researchwithrutgers.comresearchgate.netpsu.edu |

| Spontaneous IPSC Frequency | Reduced | Blocked by naltrexone and DAMGO (MOR agonist) | researchwithrutgers.comresearchgate.netpsu.edufrontiersin.org |

| Spontaneous IPSC Amplitude | No change | - | researchwithrutgers.comresearchgate.netpsu.edu |

Enhancement of Presynaptic Glutamatergic Transmission

In addition to its effects on GABAergic inhibition, salsolinol also enhances excitatory glutamatergic transmission onto dopamine neurons in the pVTA. nih.govfrontiersin.orgplos.org This action provides another layer of stimulation to the dopaminergic system.

Studies have shown that salsolinol increases the frequency of spontaneous excitatory postsynaptic currents (EPSCs) and the amplitude of evoked EPSCs in pVTA dopamine neurons. plos.orgplos.org The lack of change in the amplitude of spontaneous EPSCs, coupled with a decrease in the paired-pulse ratio, points towards a presynaptic mechanism of action. plos.org

This enhancement of glutamate release is mediated by the activation of dopamine D1 receptors (D1Rs) located on glutamatergic terminals. nih.govplos.orgfrontiersin.orgplos.org The proposed mechanism suggests that salsolinol may trigger the somatodendritic release of dopamine, which then acts retrogradely on these presynaptic D1Rs to facilitate glutamate release. plos.org This hypothesis is supported by the finding that the D1R antagonist SKF83566 abolishes the salsolinol-induced enhancement of EPSCs and attenuates the increase in the firing rate of dopamine neurons. plos.orgplos.org Furthermore, the increase in spontaneous EPSC frequency is blocked by tetrodotoxin (B1210768) (TTX), indicating its dependence on sodium channel activity, which is consistent with the idea of somatodendritic dopamine release. plos.org

Interestingly, salsolinol is more potent than ethanol in facilitating glutamatergic transmission, with a peak effect observed at a much lower concentration (0.1 µM for salsolinol versus 40 mM for ethanol). plos.org

Table 2: Salsolinol's Influence on Glutamatergic Transmission

| Parameter | Effect of Salsolinol | Pharmacological Blockade | References |

|---|---|---|---|

| Spontaneous EPSC Frequency | Increased | Blocked by TTX | plos.org |

| Spontaneous EPSC Amplitude | No change | - | plos.org |

| Evoked EPSC Amplitude | Enhanced | Attenuated by SKF83566 (D1R antagonist) | plos.org |

| Paired-Pulse Ratio | Decreased | - | plos.org |

| Dopamine Neuron Firing Rate | Increased | Attenuated by APV, DNQX, and SKF 83566 | plos.org |

Postulation of a "Salsolinolergic" System

The diverse and specific actions of salsolinol within the central nervous system have led to the postulation of a "salsolinolergic" system. psu.eduresearchgate.net This hypothesis suggests that salsolinol may function as an endogenous neuromodulator, particularly within catecholaminergic pathways. psu.eduresearchgate.netnih.gov

Evidence supporting this concept comes from several lines of research. Salsolinol is an endogenous compound, synthesized in the brain from dopamine and acetaldehyde. frontiersin.orgnih.gov Its presence has been confirmed in catecholamine neurons and their terminal fields. psu.edu The enantiomer-selective occurrence of salsolinol further suggests that it is synthesized endogenously within nerve bodies or synaptic terminals of dopamine neurons. psu.edu

The proposed salsolinolergic system would involve salsolinol acting as a neuromodulator in key dopaminergic pathways, including the nigrostriatal, mesolimbic, and tuberoinfundibular systems. psu.edunih.gov Its ability to modulate dopamine neuron activity through both GABAergic and glutamatergic mechanisms, as detailed above, provides a strong basis for this role. nih.govfrontiersin.org Furthermore, salsolinol has been shown to be involved in the regulation of prolactin secretion and the activity of the sympathoadrenal system, processes that are under dopaminergic control. psu.edu

While the direct synthesis of salsolinol within these neurons is yet to be definitively proven, the existing data from studies administering exogenous salsolinol strongly indicate its significant role in catecholaminergic regulatory processes. psu.eduresearchgate.net The concept of a salsolinolergic system provides a framework for understanding the multifaceted physiological and potential pathophysiological roles of this dopamine-derived compound. psu.eduresearchgate.net

Salsolinol in Neurodegenerative and Neurobehavioral Research Models

Role in Parkinson's Disease Pathogenesis Research

(+/-)-Salsolinol hydrochloride, a derivative of dopamine (B1211576), is a compound of significant interest in the study of Parkinson's disease (PD). wikipedia.org It is considered a potential contributor to the neurodegenerative processes observed in PD. frontiersin.org Salsolinol (B1200041) has been identified in the cerebrospinal fluid of patients with Parkinson's disease and is known to be toxic to the dopaminergic neurons that are progressively lost in this condition. wikipedia.org Its structural similarity to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a known parkinsonism-inducing agent, has further fueled investigation into its role in the disease's etiology. nih.govresearchgate.netwikipedia.org

Salsolinol is regarded as a putative endogenous neurotoxin, meaning it is produced within the body and is suspected of causing damage to nerve cells. researchgate.netmagtechjournal.com It is formed from the condensation of dopamine with acetaldehyde (B116499) or pyruvic acid. wikipedia.orgnih.gov This compound has been shown in both laboratory (in vitro) and living organism (in vivo) studies to be toxic to dopaminergic neurons, the primary cell type affected in Parkinson's disease. researchgate.netmagtechjournal.comresearchgate.net Due to its selective toxicity and its ability to replicate the slow, progressive nature of neuronal damage seen in PD, salsolinol serves as a relevant model for studying the disease's pathogenesis. researchgate.netmagtechjournal.com Its role as a dopamine metabolite that can induce neurotoxicity makes it a key target for understanding the link between metabolic dysfunction and neurodegeneration in sporadic PD. researchgate.net

The neurotoxic effects of salsolinol are believed to be exerted through several molecular mechanisms, primarily the induction of oxidative stress and the activation of programmed cell death pathways in dopaminergic neurons. researchgate.netmagtechjournal.comeurekaselect.com

A primary mechanism by which salsolinol is thought to damage dopaminergic neurons is through the induction of oxidative stress. eurekaselect.comnih.gov Oxidative stress occurs when there is an imbalance between the production of damaging reactive oxygen species and the ability of the cell to detoxify these reactive products.

Molecular Mechanisms of Salsolinol-Induced Dopaminergic Neuronal Injury

Oxidative Stress Induction

Reactive Oxygen Species (ROS) Generation

Research has demonstrated that salsolinol increases the production of reactive oxygen species (ROS) within neuronal cells. nih.govimrpress.com In studies using the human neuroblastoma SH-SY5Y cell line, a common model for dopaminergic neurons, treatment with salsolinol led to a marked increase in intracellular ROS levels. nih.govnih.gov This overproduction of ROS can lead to widespread damage to cellular components, including lipids, proteins, and DNA, contributing to neuronal dysfunction and death. u-fukui.ac.jpnii.ac.jp

Research Findings on Salsolinol-Induced ROS Generation

| Cell Line | Salsolinol Concentration | Observed Effect on ROS | Reference |

|---|---|---|---|

| SH-SY5Y | 50, 100, and 250 μM | Significant reduction in H₂O₂-induced ROS levels | nih.gov |

| SH-SY5Y | Not specified | Increased production of ROS | nih.gov |

Glutathione (B108866) (GSH) Level Alteration

Salsolinol has been shown to significantly decrease the levels of glutathione (GSH), a major intracellular antioxidant. nih.govnih.govimrpress.com The depletion of GSH compromises the cell's ability to neutralize ROS, thereby exacerbating oxidative stress. nih.gov Interestingly, the baseline level of GSH appears to be a critical factor in determining the extent of salsolinol's toxicity. One study found that while higher concentrations of glutathione were protective, lower concentrations (below 250 μM) actually potentiated the neurotoxic and apoptotic effects of salsolinol in SH-SY5Y cells. nih.govovid.com This suggests that individuals with compromised antioxidant defenses may be more susceptible to the damaging effects of this endogenous neurotoxin. nih.gov

Impact of Glutathione Levels on Salsolinol Toxicity in SH-SY5Y Cells

| Glutathione (GSH) Concentration | Effect on Salsolinol-Induced Neurotoxicity | Reference |

|---|---|---|

| Below 250 μM | Potentiated neurotoxicity and increased apoptosis | nih.gov |

Salsolinol is a known inducer of apoptosis, or programmed cell death, in neuronal cells. researchgate.netresearchtrends.netimrpress.com This process is a key feature of the neuronal loss in Parkinson's disease. The activation of apoptotic pathways by salsolinol involves a family of enzymes known as caspases, which are central executioners of the apoptotic process. nih.gov Studies have specifically demonstrated that salsolinol and its derivative, N-methyl(R)salsolinol, lead to the activation of caspase-3, a critical downstream effector in the apoptotic cascade. nih.govnih.gov The activation of caspase-3 ultimately leads to the breakdown of essential cellular proteins and the fragmentation of DNA, culminating in cell death. nih.gov Research using BV2 microglial cells also showed activation of multiple caspases, including caspase-3/7, -8, and -9, indicating that both intrinsic and extrinsic apoptotic pathways are triggered by salsolinol. researchtrends.netmonash.edu

Summary of Salsolinol's Effect on Apoptotic Pathways

| Cell Model | Key Findings | Activated Caspases | Reference |

|---|---|---|---|

| SH-SY5Y Cells | Salsolinol induces nuclear condensation and apoptosis. | Caspase-3 | nih.gov |

| SH-SY5Y Cells | N-methyl(R)salsolinol-induced apoptosis is mediated by caspase-3. | Caspase-3 | nih.gov |

Mitochondrial Dysfunction (e.g., Complex I Inhibition)

Salsolinol, an endogenous neurotoxin structurally similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), has been implicated in neuronal cell death through the impairment of cellular energy metabolism. Research on human dopaminergic neuroblastoma SH-SY5Y cells has shown that salsolinol induces a time- and dose-dependent decrease in cell survival. This cytotoxicity is linked to a significant reduction in intracellular net ATP content.

While it has been reported that salsolinol inhibits mitochondrial Complex I (NADH-Q reductase) activity, similar to the MPTP metabolite 1-methyl-4-phenylpyridinium ion (MPP+), other findings present a more complex picture. Some studies suggest that the primary mechanism of salsolinol-induced energy depletion may, in fact, be due to the inhibition of mitochondrial Complex II (succinate-Q reductase) rather than Complex I. This is supported by the observation that, unlike MPP+, salsolinol does not cause an increase in intracellular net NADH content. Furthermore, enhancing glycolysis by adding D-glucose to the culture medium protects cells against MPP+-induced ATP depletion and cytotoxicity, but fails to rescue cells from salsolinol-induced damage. This indicates a different primary site of mitochondrial inhibition. Other reports, however, do state that salsolinol is capable of inhibiting both mitochondrial Complex I and Complex IV.

Table 1: Comparative Effects of Salsolinol and MPP+ on SH-SY5Y Cell Viability and Metabolism

| Parameter | Salsolinol | MPP+ |

|---|---|---|

| IC50 (72h) | 34 µM | 94 µM |

| IC50 (ATP depletion, 48h) | 62 µM | 66 µM |

| Effect on NADH levels | No increase | Increase |

| Protection by Glucose | No | Yes |

Iron-Dependent Mechanisms and Ferroptosis Induction

Recent research has identified ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by lipid peroxidation, as a key mechanism in salsolinol-induced neurotoxicity. In SH-SY5Y cells, salsolinol treatment enriches ferroptosis-related pathways. The neurotoxic effects of salsolinol can be reversed by ferroptosis inhibitors such as deferoxamine (B1203445) (DFO), an iron-specific chelator, and ferrostatin-1 (Fer-1), further cementing the role of this cell death pathway. Salsolinol's interaction with iron is crucial; the two can engage in redox cycling, leading to the formation of reactive oxygen species (ROS) and facilitating oxidative damage-dependent neuronal death.

A critical step in the execution of ferroptosis is the activity of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), an enzyme essential for the metabolism of polyunsaturated fatty acids into lipid species susceptible to peroxidation. Studies have demonstrated that salsolinol induces ferroptosis by upregulating ACSL4 in SH-SY5Y cells. This upregulation is a key molecular mechanism underlying salsolinol's neurotoxicity. The inhibition of ACSL4 has been shown to protect against salsolinol-induced cell death, highlighting it as a potential therapeutic target.

Salsolinol can directly induce oxidative damage to mitochondrial proteins, including cytochrome c. Incubation of cytochrome c with salsolinol leads to protein aggregation and the formation of carbonyl compounds in a dose-dependent manner. A crucial consequence of this oxidative modification is the release of iron from the cytochrome c molecule. This released iron can then participate in Fenton-like reactions, generating highly reactive hydroxyl radicals that exacerbate oxidative stress and contribute to the cellular damage observed in neurodegenerative conditions. This process suggests that salsolinol can disrupt mitochondrial function not only by inhibiting respiratory chain complexes but also by increasing the labile iron pool within the cell, a key driver of ferroptosis. This effect is mitigated by ROS scavengers and iron chelators.

Protein Aggregation (e.g., Alpha-Synuclein)

The relationship between salsolinol and alpha-synuclein (B15492655) (α-synuclein), a protein central to the pathology of Parkinson's disease, is multifaceted. Some studies suggest that catechol isoquinoline (B145761) derivatives like salsolinol can enhance the aggregation of α-synuclein, potentially contributing to the formation of Lewy bodies.

Conversely, other research presents a more nuanced interaction. Under oxidative conditions, salsolinol has been found to stabilize the monomeric state of α-synuclein and inhibit its fibrillation process. In these studies, the interaction between salsolinol and α-synuclein, likely mediated by the protein's non-amyloid component (NAC) domain, leads to the formation of fibril-incompetent and innocuous adducts. Remarkably, α-synuclein monomer was found to protect primary mesencephalic neurons against salsolinol-induced toxicity and apoptosis, suggesting a potential neuroprotective role for the protein in its soluble form against this specific toxin.

Comparative Analysis with MPTP and 6-OHDA Neurotoxicity Models

Salsolinol is often compared to the classic neurotoxins MPTP and 6-hydroxydopamine (6-OHDA) due to its structural similarities and its ability to induce dopaminergic cell death.

Comparison with MPTP: As previously noted (Section 4.1.2.3), both salsolinol and the active metabolite of MPTP, MPP+, are toxic to dopaminergic cells and impair mitochondrial function. However, their precise mechanisms differ. While MPP+ is a well-established inhibitor of Complex I, evidence suggests salsolinol may primarily target Complex II. This is reflected in their differential effects on cellular NADH levels and the varying efficacy of glucose supplementation as a rescue strategy. Salsolinol has a lower IC50 value for cytotoxicity over 72 hours (34 µM) compared to MPP+ (94 µM), suggesting greater potency in this specific cell model.

Comparison with 6-OHDA: Both salsolinol and 6-OHDA are dopamine derivatives that induce oxidative stress and ROS generation, leading to neuronal damage. The neurotoxicity of 6-OHDA is largely attributed to ROS generated from its autoxidation and enzymatic biotransformation. Interestingly, while salsolinol can be neurotoxic at high concentrations, some studies demonstrate that it can exert protective effects against 6-OHDA-induced toxicity. In SH-SY5Y cells, (RS)-salsolinol was found to decrease the release of lactate (B86563) dehydrogenase (LDH) in cells damaged by 6-OHDA. It also significantly reduced the caspase activity induced by 6-OHDA, suggesting an anti-apoptotic effect. This protective action may be linked to salsolinol's own antioxidant properties and its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the toxic bioactivation of 6-OHDA.

Table 2: Mechanistic Comparison of Salsolinol, MPP+, and 6-OHDA

| Feature | This compound | MPP+ (from MPTP) | 6-OHDA |

|---|---|---|---|

| Primary Target | Dopaminergic Neurons | Dopaminergic Neurons | Catecholaminergic Neurons |

| Mitochondrial Inhibition | Primarily Complex II (also reported for Complex I & IV) | Complex I | Complex I & IV |

| Primary Mechanism | Ferroptosis, Oxidative Stress, Mitochondrial Dysfunction | Mitochondrial Dysfunction, Oxidative Stress | Oxidative Stress (Autoxidation) |

| Interaction with 6-OHDA | Can be protective; reduces ROS and caspase activity | Not applicable | Induces oxidative stress |

| Interaction with α-synuclein | Complex: may promote or inhibit aggregation | Can promote aggregation | Can promote aggregation |

Neuroprotective Aspects of Salsolinol Enantiomers

Despite the extensive research on its neurotoxic properties, evidence is emerging that salsolinol, particularly as a racemic mixture or as individual enantiomers, can also exhibit neuroprotective effects. This duality suggests its role in the central nervous system is highly context- and concentration-dependent.

Studies have shown that a racemic mixture of salsolinol, at concentrations of 50 and 100 µM, can rescue SH-SY5Y cells from death induced by hydrogen peroxide (H₂O₂). This protective effect is attributed to its chemical structure, specifically the catechol moiety, which has antioxidant properties. Salsolinol was found to significantly decrease intracellular ROS levels and reduce caspase activity induced by toxins like H₂O₂ and 6-OHDA.

Furthermore, research focusing on the individual enantiomers has revealed that both the (R)- and (S)-enantiomers of salsolinol can be neuroprotective. At a concentration of 50 µM, both enantiomers increased the viability of SH-SY5Y cells that were treated with the neurotoxin MPP+. This suggests that under certain conditions, salsolinol enantiomers can counteract the damage initiated by other, more potent toxins. These findings highlight the need to consider salsolinol not just as a neurotoxin but as a biologically active dopamine metabolite with a complex and potentially regulatory role in the brain.

Biphasic Neurotoxic and Neuroprotective Effects

This compound demonstrates a dual, concentration-dependent effect on neuronal viability, exhibiting neuroprotective properties at lower concentrations and neurotoxicity at higher concentrations. nih.govnih.gov This biphasic nature has been observed in various in vitro models of neurodegeneration.

In primary cultures of rat and mouse hippocampal and striatal cells, lower concentrations of salsolinol (50 µM and 100 µM) have been shown to confer neuroprotection against glutamate-induced excitotoxicity. nih.gov These concentrations significantly antagonized the pro-apoptotic and neurotoxic effects of 1 mM glutamate (B1630785), as evidenced by reduced caspase-3 activity and decreased lactate dehydrogenase (LDH) release. nih.gov Furthermore, salsolinol at these protective concentrations was observed to diminish the number of fragmented nuclei with condensed chromatin and enhance cell survival. nih.gov A significant inhibition of glutamate-induced loss of mitochondrial membrane potential was also noted at a 50 µM concentration of salsolinol. nih.gov

Conversely, a higher concentration of salsolinol (500 µM) exacerbated glutamate-induced neurotoxicity in rat hippocampal cell cultures, leading to increased caspase-3 activity and LDH release. nih.govnih.gov This suggests a threshold at which the effects of salsolinol shift from protective to detrimental. Interestingly, in mouse striatum cultures, both 50 µM and 500 µM concentrations of salsolinol displayed neuroprotective activity, indicating potential region-specific differences in neuronal responses to this compound. nih.gov

Table 1: Biphasic Effects of Salsolinol on Neuronal Cells

| Concentration | Effect | Cell Model | Key Findings |

|---|---|---|---|

| 50 µM | Neuroprotective | Primary rat/mouse hippocampal and striatal cells | Antagonized glutamate-induced apoptosis and neurotoxicity; inhibited loss of mitochondrial membrane potential. nih.gov |

| 100 µM | Neuroprotective | Primary rat/mouse hippocampal and striatal cells | Antagonized glutamate-induced apoptosis and neurotoxicity. nih.gov |

| 500 µM | Neurotoxic | Primary rat hippocampal cells | Potentiated glutamate-induced caspase-3 activity and LDH release. nih.govnih.gov |

| 500 µM | Neuroprotective | Primary mouse striatal cells | Exhibited neuroprotective activity. nih.gov |

Attenuation of Neurotoxin-Induced Damage

Beyond its effects against glutamate excitotoxicity, this compound has been demonstrated to mitigate the damaging effects of other neurotoxins, such as 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H₂O₂), in cellular models of neurodegeneration. nih.govresearchgate.net These findings further underscore the neuroprotective potential of salsolinol at specific concentrations.

In human neuroblastoma SH-SY5Y cells, salsolinol at concentrations of 50 µM and 100 µM was effective in rescuing cells from death induced by H₂O₂. nih.govresearchgate.net The protective mechanism appears to involve the reduction of oxidative stress, as salsolinol was found to significantly decrease the levels of reactive oxygen species (ROS) in SH-SY5Y cells treated with 500 µM H₂O₂. nih.govresearchgate.net

Furthermore, salsolinol has shown a protective effect against the neurotoxin 6-OHDA. In SH-SY5Y cells, salsolinol treatment resulted in a statistically significant decrease in LDH release in cells damaged by 50 µM of 6-OHDA. nih.gov The compound also reduced caspase-3/7 activity induced by 100 µM of 6-OHDA in the same cell line. nih.govresearchgate.net Similarly, in IMR-32 neuroblastoma cells, 100 µM of salsolinol significantly decreased the toxic effects of 200 µM of 6-OHDA. nih.gov

Table 2: Neuroprotective Effects of Salsolinol Against Neurotoxins

| Neurotoxin | Salsolinol Concentration | Cell Line | Protective Mechanism |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | 50 µM, 100 µM | SH-SY5Y | Rescued cells from death. nih.govresearchgate.net |

| Hydrogen Peroxide (H₂O₂) | Not specified | SH-SY5Y | Decreased reactive oxygen species (ROS) levels. nih.govresearchgate.net |

| 6-hydroxydopamine (6-OHDA) | Various concentrations | SH-SY5Y | Decreased lactate dehydrogenase (LDH) release. nih.gov |

| 6-hydroxydopamine (6-OHDA) | 250 µM | SH-SY5Y | Reduced caspase-3/7 activity. nih.govresearchgate.net |

| 6-hydroxydopamine (6-OHDA) | 100 µM | IMR-32 | Decreased toxic activity. nih.gov |

Involvement in Alcohol-Related Neurobehavioral Phenotypes

Salsolinol and Alcohol Addiction Mechanisms

This compound is implicated as a key mediator in the neurobiological mechanisms underlying alcohol addiction. nih.govnih.gov It is formed in the brain through the condensation of dopamine with acetaldehyde, the primary metabolite of ethanol (B145695). nih.govnih.gov This process is particularly relevant in the context of alcohol's reinforcing effects.

Research has shown that the administration of a pharmacologically relevant dose of ethanol leads to the detectable presence of salsolinol in the posterior ventral tegmental area (pVTA) of the brain, a region critical for reward and motivation. frontiersin.org The formation of salsolinol in the pVTA is linked to a subsequent increase in dopamine release in the nucleus accumbens shell (AcbSh), a key component of the brain's reward circuitry. frontiersin.org

The mechanism by which salsolinol exerts its effects in the context of alcohol addiction involves the stimulation of µ-opioid receptors (µORs). frontiersin.org Inhibition of salsolinol generation in the pVTA or the blockade of pVTA µORs prevents the ethanol-induced increase in dopamine release in the ipsilateral AcbSh. frontiersin.org This suggests that the conversion of ethanol to acetaldehyde and its subsequent condensation with dopamine to form salsolinol is a critical pathway for the addictive potential of alcohol. frontiersin.org

Mesolimbic Pathway Involvement in Reinforcement

The mesolimbic pathway, a major dopamine pathway in the brain connecting the ventral tegmental area (VTA) to the nucleus accumbens, is central to the reinforcing effects of drugs of abuse, including those mediated by this compound. wikipedia.org Salsolinol's rewarding properties are closely linked to its ability to modulate the activity of this pathway. nih.govfrontiersin.org

In vivo studies have demonstrated that direct administration of salsolinol into the posterior VTA (pVTA) induces a significant increase in dopamine release in the nucleus accumbens shell. frontiersin.org This neurochemical effect is correlated with behavioral manifestations of reinforcement, such as conditioned place preference and self-administration of salsolinol into the pVTA. nih.govnih.gov

The cellular mechanisms underlying salsolinol-induced activation of the mesolimbic pathway are multifaceted. nih.govnih.gov Electrophysiological studies have revealed that salsolinol increases the excitability and firing rate of dopamine neurons in the pVTA. nih.gov This excitatory effect is mediated through several actions:

Direct depolarization of dopamine neurons. nih.govnih.gov

Disinhibition of dopamine neurons through the activation of µ-opioid receptors on GABAergic interneurons, which leads to a reduction in inhibitory GABAergic input to the dopamine neurons. nih.govnih.gov

Enhancement of presynaptic glutamatergic transmission onto dopamine neurons via the activation of dopamine D1 receptors. nih.govnih.gov

These combined actions result in a robust activation of the mesolimbic dopamine system, which is believed to underlie the reinforcing and addiction-related properties of salsolinol. nih.govnih.gov

Modulation of Prolactin Secretion

This compound has been identified as a putative endogenous prolactin-releasing factor (PRF). nih.govnih.gov It is found in the neuro-intermediate lobe of the pituitary gland and the median eminence of the hypothalamus in rats. nih.gov

Studies have shown a direct correlation between the concentration of salsolinol in the neuro-intermediate lobe and plasma prolactin levels. nih.gov For instance, in lactating rats, a brief suckling stimulus leads to parallel increases in both salsolinol concentrations and plasma prolactin. nih.gov In vivo studies have demonstrated that salsolinol is a potent and selective stimulator of prolactin secretion, without affecting the release of other pituitary hormones. nih.govnih.gov

The mechanism by which salsolinol stimulates prolactin release appears to be distinct from that of other known prolactin-releasing factors, such as thyrotropin-releasing hormone (TRH). nih.gov Furthermore, salsolinol does not seem to act via the dopamine D2 receptor, the primary inhibitory receptor for prolactin secretion. nih.gov Evidence suggests the presence of specific binding sites for salsolinol in the anterior lobe and neuro-intermediate lobe of the pituitary, indicating a direct action on pituitary cells. nih.gov These findings collectively support a physiological role for salsolinol in the regulation of prolactin secretion. nih.govnih.gov

Methodological Approaches in Salsolinol Research

In Vitro Experimental Models

In vitro experimental models are indispensable tools for investigating the cellular and molecular mechanisms of action of salsolinol (B1200041). These models allow for controlled studies on specific cell types, providing insights into its potential neurotoxic or neuroprotective effects. nih.govnih.gov

A commonly used in vitro model in salsolinol research is the human neuroblastoma SH-SY5Y cell line. nih.govacs.org These cells are of neuronal origin and can be differentiated to exhibit characteristics of dopaminergic neurons, making them a relevant model for studying the effects of salsolinol on the nervous system. acs.org Studies using SH-SY5Y cells have investigated various aspects of salsolinol's activity, including its effects on cell viability, production of reactive oxygen species (ROS), mitochondrial function, and apoptosis. nih.govnih.gov For example, research has shown that salsolinol can induce a dose-dependent decrease in the viability of SH-SY5Y cells. nih.gov Conversely, other studies have reported that at certain concentrations, salsolinol can exhibit neuroprotective properties in these cells against toxins like 6-hydroxydopamine (6-OHDA). nih.gov

Another human neuroblastoma cell line, IMR-32, which expresses cholinergic neuron characteristics, has also been used to study the effects of salsolinol. nih.gov In addition to cell lines, in vitro studies have also utilized human brain homogenates to investigate the metabolism of salsolinol, such as its N-methylation. nih.gov These in vitro models provide a valuable platform for elucidating the complex biological activities of salsolinol under controlled experimental conditions.

Table 3: Summary of In Vitro Experimental Models in Salsolinol Research

| Model | Key Research Focus | Example Findings | Reference |

|---|---|---|---|

| Human Neuroblastoma SH-SY5Y cells | Neurotoxicity, neuroprotection, cell viability, oxidative stress. | Salsolinol can be toxic in a dose-dependent manner. It can also decrease intracellular ATP levels and induce nuclear condensation. At lower concentrations, it may protect against 6-OHDA induced toxicity. | nih.govnih.gov |

| Human Neuroblastoma IMR-32 cells | Investigating the effects of salsolinol on cholinergic neurons. | At concentrations up to 250 µM, (RS)-salsolinol did not cause a significant release of LDH, indicating no immediate necrotic cell death. | nih.gov |

| Human Brain Homogenates | Metabolism of salsolinol. | Demonstrated the N-methylation of salsolinol to N-methyl-salsolinol. | nih.gov |

In Vivo Preclinical Models

In vivo studies predominantly use rodent models, with Wistar and Sprague-Dawley rats being the most common strains for investigating the systemic and central nervous system effects of salsolinol. springermedizin.deresearchgate.net These models are essential for understanding how salsolinol modulates dopaminergic neurotransmission within complex neural circuits. springermedizin.de

Animal modeling has advanced along three primary research lines:

Nigrostriatal Pathway: Investigating salsolinol as a modulator of catecholaminergic neurotransmission in the context of Parkinson's disease etiology. springermedizin.de

Mesolimbic Pathway: Examining salsolinol's role as a neuromodulator related to the reinforcing effects of alcohol consumption. springermedizin.de

Tuberoinfundibular Pathway: Studying salsolinol as a factor in the release of prolactin. springermedizin.de

In these models, salsolinol hydrochloride is typically administered systemically (e.g., intraperitoneally) to study its broad effects on behavior and neurochemistry. uj.edu.pl For example, studies in Wistar rats have examined the impact of both acute and chronic salsolinol administration on dopamine (B1211576) metabolism and locomotor activity. springermedizin.de Sprague-Dawley rats have been used in electrophysiological studies to prepare brain slices for patch-clamp analysis of the VTA and in studies modeling Parkinson's disease. nih.govresearchgate.net

To explore the role of salsolinol in the context of Parkinson's disease (PD), researchers utilize neurotoxin-induced models of parkinsonism. The most common of these involves the administration of 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively destroys dopaminergic neurons, mimicking the neurodegeneration seen in PD.

These models are used to test the hypothesis that salsolinol may act as an endogenous neurotoxin contributing to PD pathogenesis. For example, studies have investigated the activity of salsolinol synthase, the enzyme that produces salsolinol from dopamine and acetaldehyde (B116499), in the brains of 6-OHDA-lesioned rats. Results showed that enzymatic activity increased in the striatum of the PD model rats. Conversely, there was a reduction of activity in the hippocampus, cortex, and midbrain compared to control animals. Despite this varied activity, the level of salsolinol itself was significantly increased in the midbrain region of the PD model.

These findings suggest a complex relationship between the oxidative stress induced by 6-OHDA and the regulation of salsolinol production, supporting a potential correlation between this endogenous compound and the neurodegenerative processes in Parkinson's disease.

Behavioral paradigms are critical for assessing the reinforcing and motivational properties of neuroactive compounds like salsolinol. The two primary models used in this context are Conditioned Place Preference (CPP) and self-administration.

The Conditioned Place Preference (CPP) paradigm is used to measure the rewarding effects of a substance by pairing its administration with a specific environment. frontiersin.orgnih.gov Studies have shown that direct microinjections of salsolinol into the posterior ventral tegmental area (pVTA) of Wistar rats induce a strong CPP. frontiersin.orgnih.gov In one experiment, bilateral injections of 30 pmol of salsolinol resulted in the rats spending approximately 70% of their time in the drug-paired compartment, indicating a significant rewarding effect. This behavioral outcome was correlated with a neurochemical change: the same intra-pVTA microinjection of salsolinol increased dopamine levels in the nucleus accumbens shell to 141% of baseline. The effect was prevented by pretreatment with a μ-opioid receptor antagonist, demonstrating the involvement of the opioid system in salsolinol's rewarding properties. frontiersin.org

The self-administration paradigm allows an animal to voluntarily administer a drug, providing a measure of its reinforcing efficacy. Research has demonstrated that Wistar rats will readily self-administer salsolinol directly into the pVTA. frontiersin.orgnih.govcore.ac.uk Concentrations between 0.03 and 0.3 μM were found to be effectively reinforcing. frontiersin.org This behavior, combined with the CPP results, provides strong evidence that salsolinol can act as a primary reinforcing agent within the brain's mesolimbic reward pathway. frontiersin.orgnih.gov

Future Directions and Research Gaps

Further Elucidation of Salsolinol (B1200041) Synthase Regulation and Biological Function

Salsolinol synthase is the pivotal enzyme in the biosynthesis of salsolinol from dopamine (B1211576) and acetaldehyde (B116499). nih.gov Its existence and activity have been confirmed in various regions of the rat brain. nih.govinoteexpress.com Studies have successfully purified and sequenced the enzyme, identifying it as a low molecular weight protein. inoteexpress.combit.edu.cn Overexpression of salsolinol synthase in cell models leads to increased production of salsolinol and its metabolite N-methyl-salsolinol (NM-Sal), ultimately causing mitochondrial damage and apoptosis. imrpress.com This confirms its catalytic function and its role as a key enzyme in the metabolic pathway of catechol isoquinolines. inoteexpress.comimrpress.com

However, the biological function of salsolinol synthase, particularly its contribution to dopaminergic neuronal degeneration, is not fully understood. imrpress.com Research has shown that in a Parkinson's disease (PD) model induced by 6-hydroxydopamine (6-OHDA), the enzyme's activity changes in different brain regions. Activity increases in the striatum but decreases in the hippocampus, cortex, and midbrain, while salsolinol levels paradoxically increase in the midbrain. nih.govbit.edu.cn This suggests a complex relationship between oxidative stress and salsolinol synthase activity that warrants further investigation. nih.gov A significant gap exists in understanding the regulatory mechanisms governing salsolinol synthase activity and expression. Future studies are needed to explore the genetic, transcriptional, and post-translational regulation of this enzyme to fully comprehend its role in both normal physiology and disease states.

Comprehensive Characterization of Salsolinol Enantiomer-Specific Actions

Salsolinol possesses a chiral center, existing as (R)- and (S)-enantiomers, which exhibit distinct biological activities. Research indicates that both enantiomers act as agonists on the μ-opioid receptor, but with differing potencies. The (S)-SAL stereoisomer shows a significantly higher potency (EC₅₀ of 9 x 10⁻⁶ M) compared to (R)-SAL (EC₅₀ of 6 x 10⁻⁴ M). nih.gov

Furthermore, molecular docking studies reveal that the stereoisomers have a distinct ability to interact with dopamine D2 receptors. acs.org The S-enantiomer, in particular, arranges itself in the receptor's binding site in a manner similar to dopamine itself, forming crucial interactions with key amino acid residues like Asp114, Phe390, and Ser193. acs.org This suggests that the previously observed effects of racemic salsolinol mixtures may be the result of different, or even opposing, actions of the individual enantiomers. acs.org In vitro experiments have also demonstrated that at a concentration of 50 μM, both the R and S enantiomers of salsolinol showed neuroprotective properties in human dopaminergic SH-SY5Y cells against the neurotoxin MPP+. acs.org A comprehensive characterization of the unique pharmacological profiles of each enantiomer is crucial. Future research should focus on isolating the specific effects of (R)- and (S)-salsolinol on various neuronal signaling pathways to understand their respective contributions to neurological health and disease.

Interplay between Endogenous Salsolinol and Gut Microbiota in Neurological Health

The origin of endogenous salsolinol has been a subject of debate, but recent findings point towards a significant contribution from the gut microbiota. nih.gov Groundbreaking in vitro research has demonstrated that Escherichia coli, a common gut-associated bacterium, can produce significant quantities of salsolinol in the presence of dopamine. nih.govresearchgate.net This production is notably enhanced by the presence of alcohol. nih.govnih.gov

This discovery suggests a novel mechanism through which the gut microbiota can influence host health and provides a potential link between the gut-brain axis and neurological disorders like Parkinson's disease. nih.govnih.gov Since an altered gut microbiome has been associated with PD, the microbial production of a neuroactive compound like salsolinol is highly relevant. nih.gov It posits a microbiota-based mechanism that could explain how the gut may play a critical role in the development of neurological conditions. nih.govresearchgate.net A major research gap is the lack of in vivo studies to confirm these findings. Future investigations must explore whether salsolinol is produced by the microbiota within the host, whether it can cross the intestinal barrier to enter circulation, and how it subsequently impacts the central nervous system. nih.govresearchgate.net

Role of Salsolinol in Neuroinflammation Pathways

Neuroinflammation is a key feature of many neurodegenerative diseases, characterized by the activation of immune cells in the brain, such as microglia, and the subsequent release of pro-inflammatory cytokines. mdpi.comnih.gov Salsolinol has been identified as a potential trigger for these inflammatory cascades. A recent study demonstrated that salsolinol induces neurotoxicity by activating the NLRP3 inflammasome, leading to a pro-inflammatory form of cell death known as pyroptosis. nih.gov This provides a direct mechanistic link between the neurotoxin and a specific neuroinflammatory pathway. nih.gov

Upon activation by a pathological stimulus, microglia transition to an amoeboid state and increase their production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, which can be toxic to neurons. nih.govnih.gov While salsolinol's role as a neurotoxin suggests it could initiate this process, the full extent of its interaction with microglial signaling is not yet clear. One in vivo study found that salsolinol administration in rats did not significantly alter the serum levels of peripheral inflammatory markers TNFα and C-reactive protein (CRP), indicating the inflammatory response may be complex or primarily localized to the central nervous system. researchgate.net Further research is required to fully delineate the specific signaling pathways through which salsolinol activates microglia and to understand how this contributes to the progression of neurodegenerative disorders.

Development of Salsolinol-Targeting Interventions for Neurological Disorders

The cumulative evidence implicating salsolinol and its metabolites in neurotoxicity presents several potential targets for therapeutic intervention. Although specific drugs targeting salsolinol are not yet developed, the existing research provides a clear roadmap for future drug discovery efforts.

A primary strategy would be the development of inhibitors for salsolinol synthase. As the key enzyme responsible for the endogenous production of (R)-salsolinol, which is a precursor to the potent neurotoxin NM-Sal, inhibiting its activity could effectively reduce the levels of these harmful compounds. imrpress.comqmul.ac.uk Another approach involves targeting the receptors through which salsolinol exerts its effects. Given the distinct actions of salsolinol enantiomers at μ-opioid and dopamine D2 receptors, developing specific antagonists or modulators could counteract its pathological signaling. nih.govacs.orgfrontiersin.org Furthermore, interventions aimed at mitigating the downstream effects of salsolinol are also promising. For example, the natural compound acteoside has been shown to protect against salsolinol-induced, NLRP3-dependent pyroptosis in both in vitro and in vivo models of Parkinson's disease. nih.gov This highlights the potential of targeting salsolinol-induced neuroinflammation as a viable therapeutic strategy. nih.gov Future work should focus on designing and testing compounds that can effectively modulate these targets for the treatment of associated neurological disorders.

常见问题

Basic Research Questions

Q. What experimental models are suitable for studying (±)-salsolinol hydrochloride's cardioprotective mechanisms in vitro?

- Human cardiac fibroblasts (HCFs) treated with angiotensin II (AngII) are a validated model to investigate (±)-salsolinol's anti-fibrotic effects. Key steps include:

- Dose-response assays : Test concentrations (e.g., 10–100 μM) to assess inhibition of α-smooth muscle actin (α-SMA), collagen I/III, and inflammatory cytokines (TNF-α, IL-6) .

- ROS measurement : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) reduction post-AngII induction .

- Molecular docking : Validate interactions with targets like LSD1 using software such as AutoDock Vina .

Q. How can researchers resolve contradictory findings on (±)-salsolinol’s neuroprotective vs. neurotoxic effects?

- Consider enantiomeric composition : Use chiral separation techniques (e.g., HPLC with chiral columns) to isolate (R)- and (S)-salsolinol, as racemic mixtures may yield conflicting results .

- Standardize synthesis conditions : Non-enzymatic Pictet–Spengler condensation at physiological vs. acidic pH alters (±)-salsolinol/isosalsolinol ratios, impacting biological activity .

- Control for exogenous vs. endogenous sources : Measure systemic vs. brain-specific levels via LC-MS to clarify pharmacokinetic contributions .

Q. What assays are recommended to evaluate (±)-salsolinol’s antioxidant activity?

- ROS scavenging assays : Treat SH-SY5Y cells with H₂O₂ (500 μM) and quantify ROS reduction using fluorometric methods (e.g., DHE staining) .

- Apoptosis markers : Measure caspase-3/7 activity in neuronal cells exposed to 6-OHDA or H₂O₂ to assess protection against oxidative stress .

Advanced Research Questions

Q. How does (±)-salsolinol modulate the Hippo-YAP1 pathway in dopaminergic neurons?

- Transcriptome analysis : Perform RNA-seq on SH-SY5Y cells treated with (±)-salsolinol to identify differentially expressed genes in the Hippo-YAP1 pathway .

- m⁶A methylation profiling : Use MeRIP-seq or dot blotting to quantify RNA methylation changes linked to YAP1 mRNA stability .

- Autophagy modulation : Assess autophagosome formation via LC3-II/LC3-I ratio measurement and TEM imaging .

Q. What methodological challenges arise when studying (±)-salsolinol’s blood-brain barrier (BBB) permeability?

- Pharmacokinetic profiling : Administer (±)-salsolinol via osmotic mini-pumps (e.g., ALZET®) in rodents and collect plasma/brain tissue at timed intervals for LC-MS analysis .

- Enantiomer-specific tracking : Compare (R)- and (S)-salsolinol brain penetration using chiral LC-MS to account for stereoselective transport .

- BBB models : Use in vitro co-cultures of endothelial cells and astrocytes to simulate barrier integrity under varying (±)-salsolinol concentrations .

Q. How can in vivo models differentiate (±)-salsolinol’s peripheral vs. central effects?

- Enteric vs. CNS analysis : Compare S100-immunoreactivity in intestinal neurons (peripheral) and striatal dopamine levels (central) in Wistar rats using immunohistochemistry and HPLC .

- Behavioral assays : Test locomotor activity (open-field test) and addiction-related behaviors (conditioned place preference) to isolate CNS-specific outcomes .

Q. What strategies optimize (±)-salsolinol’s stability in experimental settings?

- Storage conditions : Store lyophilized powder at −80°C in amber vials to prevent oxidation. Reconstitute in degassed PBS (pH 7.4) immediately before use .

- Incompatibility mitigation : Avoid strong acids/oxidizers; use antioxidants (e.g., ascorbic acid) in cell culture media to stabilize catechol moieties .

Q. Why do (±)-salsolinol’s effects vary across Parkinson’s disease models?

- Dose-dependent duality : At low concentrations (≤50 μM), (±)-salsolinol acts as an antioxidant via catechol redox cycling. At higher doses (≥250 μM), it induces neurotoxicity via m⁶A-mediated YAP1 suppression .

- Model selection : Use patient-derived iPSCs or α-synuclein-overexpressing models to recapitulate disease-specific pathways absent in immortalized cell lines .

Methodological Recommendations

- Enantiomer separation : Employ chiral derivatization with menthyl chloroformate followed by GC-MS for precise quantification of (R)- and (S)-salsolinol .

- Data normalization : Include isosalsolinol as a control in non-enzymatic synthesis experiments to account for byproduct interference .

- Ethical reporting : Adhere to Beilstein Journal guidelines for experimental reproducibility, including raw data deposition in public repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。